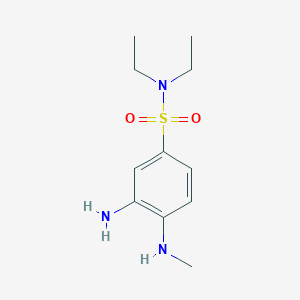

3-amino-N,N-diethyl-4-(methylamino)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-amino-N,N-diethyl-4-(methylamino)benzenesulfonamide is an organic compound with the molecular formula C11H19N3O2S. It is a derivative of benzenesulfonamide, characterized by the presence of amino and methylamino groups on the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N,N-diethyl-4-(methylamino)benzenesulfonamide typically involves the following steps:

Nitration: The starting material, N,N-diethylbenzenesulfonamide, undergoes nitration to introduce a nitro group at the para position relative to the sulfonamide group.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Methylation: The amino group is methylated using a methylating agent like methyl iodide to form the methylamino group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-amino-N,N-diethyl-4-(methylamino)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted sulfonamides.

Applications De Recherche Scientifique

3-amino-N,N-diethyl-4-(methylamino)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly sulfonamide-based drugs.

Biological Studies: The compound is used in studies involving enzyme inhibition and protein binding.

Industrial Applications: It serves as a precursor in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 3-amino-N,N-diethyl-4-(methylamino)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis. This inhibition can lead to antibacterial effects, making it useful in the development of antimicrobial agents.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-amino-N,N-diethylbenzenesulfonamide

- N,N-diethyl-4-(methylamino)benzenesulfonamide

- 3-amino-N,N-dimethyl-4-(methylamino)benzenesulfonamide

Uniqueness

3-amino-N,N-diethyl-4-(methylamino)benzenesulfonamide is unique due to the presence of both amino and methylamino groups on the benzene ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in medicinal chemistry and industrial processes.

Activité Biologique

3-amino-N,N-diethyl-4-(methylamino)benzenesulfonamide, commonly referred to as a benzenesulfonamide derivative, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This compound's structure allows it to interact with various biological targets, influencing several biochemical pathways.

- Molecular Formula : C11H18N2O2S

- Molecular Weight : 246.34 g/mol

- CAS Number : 4992115

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound is believed to exert its effects through the following mechanisms:

- Enzyme Inhibition : It has been shown to inhibit various carbonic anhydrases (CAs), which are crucial for regulating pH and fluid balance in tissues. The binding affinity for different CA isozymes varies, indicating potential selectivity for specific targets .

- Cell Signaling Modulation : The compound influences cell signaling pathways, potentially affecting cellular processes such as proliferation, differentiation, and apoptosis. This modulation is critical in cancer research, where altered signaling pathways play a significant role in tumorigenesis .

- Hydrogen Bonding and Hydrophobic Interactions : The chemical structure allows for the formation of hydrogen bonds and hydrophobic interactions with target proteins, enhancing its efficacy as an inhibitor or modulator.

Antitumor Activity

Research indicates that derivatives of benzenesulfonamides, including this compound, exhibit antitumor properties. For example, studies have demonstrated that related compounds can inhibit the growth of various cancer cell lines by interfering with key signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications to the sulfonamide group can enhance antibacterial efficacy .

Case Studies

- In vitro Studies : A study reported that this compound showed significant inhibition of CA I and II isoforms, suggesting potential use in treating conditions where these enzymes are overactive, such as glaucoma or certain types of cancer .

- Animal Models : In vivo experiments have demonstrated that this compound can reduce tumor size in mouse models of leukemia, although further studies are needed to establish its clinical relevance and safety profile .

Table 1: Binding Affinity of this compound to Carbonic Anhydrases

| Carbonic Anhydrase Isozyme | Binding Affinity (Kd) |

|---|---|

| CA I | 6 nM |

| CA II | 1.85 µM |

| CA XIII | 10 nM |

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Propriétés

IUPAC Name |

3-amino-N,N-diethyl-4-(methylamino)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2S/c1-4-14(5-2)17(15,16)9-6-7-11(13-3)10(12)8-9/h6-8,13H,4-5,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCURWJISNMINV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)NC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391035 |

Source

|

| Record name | 3-Amino-N,N-diethyl-4-(methylamino)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49804-44-6 |

Source

|

| Record name | 3-Amino-N,N-diethyl-4-(methylamino)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.